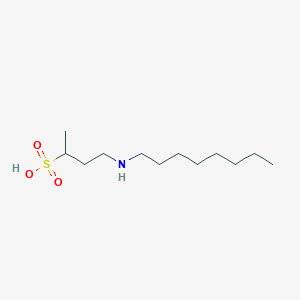

4-(Octylamino)butane-2-sulfonic acid

Description

4-(Octylamino)butane-2-sulfonic acid (CAS: 906073-08-3) is an organosulfur compound with the molecular formula C₁₂H₂₇NO₃S and a molecular weight of 265.41 g/mol . Its structure features a butane backbone substituted with an octylamino group (-NH-C₈H₁₇) at the 4-position and a sulfonic acid group (-SO₃H) at the 2-position.

Key properties include:

Properties

CAS No. |

906073-08-3 |

|---|---|

Molecular Formula |

C12H27NO3S |

Molecular Weight |

265.42 g/mol |

IUPAC Name |

4-(octylamino)butane-2-sulfonic acid |

InChI |

InChI=1S/C12H27NO3S/c1-3-4-5-6-7-8-10-13-11-9-12(2)17(14,15)16/h12-13H,3-11H2,1-2H3,(H,14,15,16) |

InChI Key |

VBHVFBBGPLVCLZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCNCCC(C)S(=O)(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Acrylic Acid-AMPS Copolymer

Chemical Name: Acrylic acid-2-acrylamido-2-methylpropanesulfonic acid copolymer Molecular Formula: C₁₀H₁₇NO₆S (monomer unit) Molecular Weight: 279.31 g/mol .

Key Differences :

- The copolymer is a high-molecular-weight polymer with repeat units containing both sulfonic acid and acrylic acid groups, enhancing its solubility and efficacy in water treatment . In contrast, this compound is a monomeric surfactant with a shorter hydrophobic tail, offering better biodegradability but lower thermal stability.

3-(Tridecylamino)-1-propanesulfonic Acid

Chemical Name: 1-Propanesulfonic acid, 3-(tridecylamino) Molecular Formula: C₁₆H₃₅NO₃S Molecular Weight: ~321.5 g/mol (estimated) .

Key Differences :

- The tridecyl derivative’s longer alkyl chain increases hydrophobicity, favoring micelle formation in nonpolar solvents. However, its propane backbone may reduce conformational flexibility compared to the butane structure of this compound.

2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids

Representative Compound: 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-phenylbutanoic acid Molecular Formula: C₁₂H₁₂O₅S Molecular Weight: ~268.29 g/mol .

Key Differences :

- The arylbutanoic acids contain a ketone and carboxylic acid group, enabling hydrogen bonding and chelation, which are absent in this compound. Their racemic nature may complicate pharmaceutical applications compared to the simpler stereochemistry of the target compound.

Data Table: Comparative Overview

| Compound | Molecular Formula | MW (g/mol) | Key Functional Groups | XlogP | Applications |

|---|---|---|---|---|---|

| This compound | C₁₂H₂₇NO₃S | 265.41 | Sulfonic acid, octylamino | 0.6 | Surfactants, detergents |

| Acrylic Acid-AMPS Copolymer | (C₁₀H₁₇NO₆S)ₙ | ~279.31* | Sulfonic acid, acrylic acid | N/A | Water treatment, cosmetics |

| 3-(Tridecylamino)-1-propanesulfonic acid | C₁₆H₃₅NO₃S | ~321.5 | Sulfonic acid, tridecylamino | ~2.1† | Corrosion inhibition |

| 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acid | C₁₂H₁₂O₅S | 268.29 | Carboxylic acid, sulfanyl | ~1.8‡ | Pharmaceuticals |

*Molecular weight per monomer unit. †Estimated based on alkyl chain length. ‡Calculated using PubChem data.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(Octylamino)butane-2-sulfonic acid with high purity?

- Methodological Answer : Synthesis typically involves a multi-step process, including alkylation of butane-2-sulfonic acid with octylamine under controlled reflux conditions. Purification is achieved via recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) to remove unreacted amines. Structural confirmation requires H NMR (to verify octylamino integration) and FTIR (to confirm sulfonic acid S=O stretches at ~1040 cm) .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Key techniques include:

- HPLC-MS : To assess purity and detect byproducts (e.g., incomplete alkylation derivatives).

- Elemental Analysis : Validates empirical formula (CHNOS) with <1% deviation.

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability by monitoring mass loss at elevated temperatures (e.g., up to 300°C) .

Q. How is this compound utilized in chromatographic separations?

- Methodological Answer : Its amphiphilic structure makes it a mobile-phase additive in reversed-phase HPLC. Optimize concentration (0.1–1.0 mM) to modulate retention times of polar analytes via ion-pairing. Adjust pH (3.0–7.0) to balance sulfonic acid dissociation and analyte interactions .

Advanced Research Questions

Q. How can researchers optimize experimental conditions to study the surfactant properties of this compound in aqueous solutions?

- Methodological Answer :

- Critical Micelle Concentration (CMC) : Determine via conductivity measurements or fluorescence probing (e.g., pyrene polarity index).

- Dynamic Light Scattering (DLS) : Characterize micelle size distribution under varying ionic strengths (0.1–1.0 M NaCl).

- Surface Tension Analysis : Use a tensiometer to correlate concentration with interfacial activity. Compare with perfluorinated sulfonic acid ionomers (PFSAs) for structure-property insights .

Q. What strategies are employed to resolve contradictions in reported solubility data for sulfonic acid derivatives under varying pH conditions?

- Methodological Answer :

- pH-Dependent Solubility Studies : Use UV-Vis spectroscopy to quantify solubility in buffered solutions (pH 2–12). Validate via parallel experiments with controlled ionic strength.

- Cross-Validation : Compare results with computational models (e.g., COSMO-RS) to predict solubility trends. Address discrepancies by verifying reagent grade and hydration states (e.g., anhydrous vs. monohydrate forms) .

Q. What methodologies are recommended for assessing the stability of this compound in high-temperature catalytic reactions?

- Methodological Answer :

- Accelerated Aging Tests : Expose the compound to temperatures up to 150°C in inert (N) and oxidative (O) atmospheres. Monitor degradation via HPLC and H NMR for byproduct formation (e.g., sulfonate oxidation products).

- Kinetic Modeling : Use Arrhenius plots to extrapolate long-term stability under operational conditions. Reference PFSA membrane degradation studies for mechanistic parallels .

Q. How does the octylamino group influence the electrochemical behavior of this compound in proton-exchange membranes?

- Methodological Answer :

- Impedance Spectroscopy : Measure proton conductivity (σ) in hydrated membranes (20–80% RH). Compare with shorter-chain analogs to isolate alkyl chain effects.

- Morphology Analysis : Use SAXS/WAXS to correlate lamellar structures (from alkyl stacking) with transport properties. Reference PFSA ionomer studies for multi-scale structure-function frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.